molecular formula C19H15N3OS B363593 2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile CAS No. 131890-33-0

2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

Cat. No.: B363593
CAS No.: 131890-33-0
M. Wt: 333.4g/mol
InChI Key: ZHQZOOCDVUROGZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzylsulfanyl group, a hydroxy group, a methylphenyl group, and a pyrimidinecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or other peroxides.

    Addition of the Methylphenyl Group: The methylphenyl group can be added through Friedel-Crafts alkylation reactions using methylbenzene and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the benzylsulfanyl group.

    Primary Amines: From reduction of the nitrile group.

    Substituted Pyrimidines: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. The presence of the benzylsulfanyl group, in particular, enhances its antimicrobial properties, while the hydroxy and methylphenyl groups contribute to its anti-inflammatory and anticancer activities.

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-7-9-15(10-8-13)17-16(11-20)18(23)22-19(21-17)24-12-14-5-3-2-4-6-14/h2-10H,12H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQZOOCDVUROGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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